molecular formula C8H10BrN B3034168 3-Bromo-2-isopropylpyridine CAS No. 1417518-37-6

3-Bromo-2-isopropylpyridine

Cat. No.: B3034168
CAS No.: 1417518-37-6
M. Wt: 200.08 g/mol
InChI Key: NGGQBCREEXKCDT-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropylpyridine is an organic compound with the molecular formula C8H10BrN It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the third position and an isopropyl group at the second position on the pyridine ring

Safety and Hazards

The safety information for 3-Bromo-2-isopropylpyridine includes a GHS07 pictogram and a warning signal word . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s worth noting that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various catalysts and reagents, making them versatile building blocks in the synthesis of complex organic molecules.

Mode of Action

3-Bromo-2-isopropylpyridine, like other bromopyridines, is likely to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, the temperature, and the solvent used . Furthermore, its stability can be affected by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-isopropylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-isopropylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-isopropylpyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its structure allows for selective interactions in chemical reactions and biological assays, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

3-bromo-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGQBCREEXKCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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